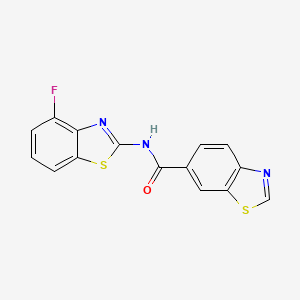

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPMTMHSERXSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluoro group and the carboxamide functionality. Common reagents used in these reactions include fluorinating agents, amides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzothiazole compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe for studying biological processes involving benzothiazole derivatives.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique chemical properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole ring system. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Structural and Functional Analogues

The table below highlights key structural and functional differences between N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and related compounds:

Key Comparative Insights

- Substituent Effects: The 4-fluoro group in the target compound may improve lipophilicity and target binding compared to non-fluorinated analogs (e.g., chromene derivatives in ). However, ’s compound demonstrates that additional substituents like 4-iodoanilino and hydroxyethoxy chains can enhance solubility and kinase specificity .

Synthesis Pathways :

- Similar to ’s hydrazinecarbothioamide synthesis , the target compound could be synthesized via coupling of 4-fluoro-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid chloride.

- ’s use of the Vilsmeier-Haack reagent for formylation suggests alternative routes for introducing functional groups to the benzothiazole core.

Spectral Characterization :

Biological Activity :

- While the target compound’s dual benzothiazole rings may confer unique pharmacological properties, ’s tyrosine kinase inhibitor highlights the importance of bulky substituents (e.g., iodophenyl) for anticancer activity .

- Fluorinated benzothiazoles in and are linked to antitumor and antimicrobial effects, suggesting the target compound may share these activities pending empirical validation .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 340.3 g/mol. The synthesis typically involves several key steps:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.

- Introduction of the Fluoro Group : Achieved through electrophilic fluorination using reagents like Selectfluor.

- Amidation : Reaction with appropriate amines to form the final carboxamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis by targeting specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A431 | 1.5 | Inhibition of proliferation |

| A549 | 2.0 | Induction of apoptosis |

| H1299 | 1.8 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties:

- Cytokine Inhibition : The compound significantly reduces the levels of IL-6 and TNF-α in vitro.

Study 1: Antitumor Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, this compound exhibited potent anticancer effects comparable to known chemotherapeutics. The study utilized Western blot analysis to confirm the modulation of apoptotic markers, indicating a mechanism involving caspase activation.

Study 2: In Vivo Efficacy

In vivo studies have demonstrated that this compound can effectively reduce tumor growth in xenograft models. Administered at a dose of 10 mg/kg body weight, it resulted in a significant decrease in tumor volume compared to controls.

Q & A

Q. Basic

- Antimicrobial screening : Microdilution assays against Gram-positive (e.g., S. aureus ATCC 6538) and Gram-negative (E. coli ATCC 35210) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) establish selectivity indices (SI = IC₅₀ healthy cells / IC₅₀ cancer cells) .

How are computational methods (e.g., DFT, molecular docking) applied to predict electronic properties and target interactions?

Q. Advanced

- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.2 eV for fluorinated analogs) to predict reactivity .

- Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina, with RMSD < 2.0 Å validation .

What protocols ensure compound stability under varying pH and temperature conditions during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.